molecular formula C8H13NO4 B14803863 4-Hydroxy-1-propanoylproline

4-Hydroxy-1-propanoylproline

Cat. No.: B14803863
M. Wt: 187.19 g/mol
InChI Key: WDQFANGFRWWMLD-UHFFFAOYSA-N
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Description

4-Hydroxy-1-propanoylproline is a derivative of proline, an amino acid that plays a crucial role in the structure of proteins, particularly collagen. This compound is characterized by the presence of a hydroxyl group at the fourth carbon and a propanoyl group at the first carbon of the proline ring. It is a post-translationally modified amino acid, which means it is formed after the protein synthesis process. This modification enhances the stability and function of proteins, making it an important compound in various biological and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-propanoylproline typically involves the hydroxylation of proline. One common method is the enzymatic hydroxylation using proline hydroxylase, which is highly regio- and stereospecific . The reaction conditions often require the presence of cofactors such as 2-oxoglutarate, oxygen, and iron ions. The reaction can be carried out in microbial systems like engineered Escherichia coli, which can produce high yields of the compound through fermentation .

Industrial Production Methods

Industrial production of this compound is mainly achieved through microbial fermentation. Advances in metabolic engineering have enabled the construction of microbial cell factories that can efficiently produce this compound. The process involves optimizing the carbon flux in the tricarboxylic acid cycle and enhancing the supply of necessary cofactors . Continuous feeding methods and controlled fermentation conditions are employed to maximize production yields .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-propanoylproline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl and propanoyl groups, which are reactive sites on the molecule .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the propanoyl group can yield an alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-1-propanoylproline is unique due to the presence of both hydroxyl and propanoyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous .

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

4-hydroxy-1-propanoylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H13NO4/c1-2-7(11)9-4-5(10)3-6(9)8(12)13/h5-6,10H,2-4H2,1H3,(H,12,13)

InChI Key

WDQFANGFRWWMLD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CC(CC1C(=O)O)O

Origin of Product

United States

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